molecular formula C22H20F2N2O3S B4200150 N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B4200150
M. Wt: 430.5 g/mol
InChI Key: AMBOZXQWGFXVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DAS-181 and has been studied for its potential therapeutic applications in the treatment of viral infections. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Mechanism of Action

DAS-181 works by targeting the sialic acid receptors on the surface of host cells that are required for viral attachment and entry. It acts as a sialidase enzyme that cleaves the sialic acid from the host cell surface, preventing viral attachment and entry. This mechanism of action is different from current antiviral therapies, which target the viral proteins directly.
Biochemical and Physiological Effects:
DAS-181 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a low potential for drug resistance development, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of DAS-181 is its broad-spectrum activity against a range of influenza viruses, including those that are resistant to current antiviral therapies. Additionally, its unique mechanism of action makes it a promising candidate for further development. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for DAS-181. One direction is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another direction is the investigation of its potential use in combination with other antiviral therapies. Additionally, further studies are needed to determine its safety and efficacy in humans, particularly in the treatment of viral infections.

Scientific Research Applications

DAS-181 has been studied for its potential therapeutic applications in the treatment of viral infections, particularly those caused by influenza viruses. It has been shown to have broad-spectrum activity against a range of influenza viruses, including those that are resistant to current antiviral therapies. Additionally, DAS-181 has been studied for its potential use in the treatment of other respiratory viruses, such as parainfluenza virus and respiratory syncytial virus.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-13-6-4-9-19(15(13)3)26-30(28,29)20-12-16(11-10-14(20)2)22(27)25-21-17(23)7-5-8-18(21)24/h4-12,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOZXQWGFXVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC=C3F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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